molecular formula C13H8FNO2 B8506406 6-Hydroxy-2-(p-fluorophenyl)benzoxazole

6-Hydroxy-2-(p-fluorophenyl)benzoxazole

Cat. No.: B8506406
M. Wt: 229.21 g/mol
InChI Key: HECWBODFVFIPGY-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(p-fluorophenyl)benzoxazole is a benzoxazole derivative of significant interest in medicinal chemistry and chemical biology research. Benzoxazole scaffolds are recognized as privileged structures in drug discovery due to their versatile interactions with diverse biological targets . This compound is primarily investigated in two key areas. First, in neuroscience research, derivatives based on the 6-hydroxybenzothiazole core have been explored as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme target in neurodegenerative diseases like Parkinson's . Second, in oncology research, structurally similar 2-phenylbenzoxazole derivatives have demonstrated promising cytotoxic activity and antiproliferative effects against human cancer cell lines, including breast carcinoma (MCF-7), making them candidates for the development of new chemotherapeutic agents . Furthermore, the 2-phenylbenzoxazole molecular framework is known for its excellent fluorescent properties, with high quantum yields reported for related compounds . This characteristic makes this compound a potential candidate for application in developing fluorescent molecular probes and sensor technologies for biological imaging . Its research value lies in its potential as a multifunctional scaffold for developing novel therapeutic agents and biological tools.

Properties

Molecular Formula

C13H8FNO2

Molecular Weight

229.21 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,3-benzoxazol-6-ol

InChI

InChI=1S/C13H8FNO2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16)7-12(11)17-13/h1-7,16H

InChI Key

HECWBODFVFIPGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)O)F

Origin of Product

United States

Comparison with Similar Compounds

2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole

  • Substituents : Fluorosulfonyloxy group at the 4-position of the 2-phenyl ring.
  • Properties : Exhibits strong fluorescence and participates in SuFEx reactions, enabling covalent bonding with biomolecules. Used in OLEDs and as a fluorescent probe .
  • Contrast : Unlike 6-Hydroxy-2-(p-fluorophenyl)benzoxazole, the fluorosulfonyloxy group enhances reactivity for click chemistry but lacks ESIPT capability due to the absence of an adjacent hydroxyl group .

5-Fluoro-6-(piperazinyl)benzoxazoles

  • Substituents : Fluoro at position 5 and piperazinyl at position 6.
  • Properties : Demonstrated cytotoxicity against cancer cell lines, attributed to the electron-withdrawing fluoro and flexible piperazinyl group improving membrane permeability .

nPF(3)PF(3)Bx Liquid Crystal Derivatives

  • Substituents : Lateral difluoro and alkoxy groups on biphenyl units.
  • Properties : Exhibit mesomorphic behavior and fluorescence, suitable for liquid crystal displays. Lateral fluorine atoms enhance dipole-dipole interactions .

Photophysical Properties

Benzoxazole derivatives with hydroxyl groups often display ESIPT-driven fluorescence. For example:

  • 2-(2-Hydroxyphenyl)benzoxazole: Shows dual emission (enol and keto forms) due to ESIPT, with a large Stokes shift (~200 nm) .
  • This compound : The 6-hydroxyl group may facilitate ESIPT if spatially aligned with the oxazole nitrogen, though the emission profile could differ from 2-(2-hydroxyphenyl) analogs due to substituent positioning .

In contrast, 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole lacks ESIPT but shows intense fluorescence in the blue-green region, making it suitable for OLEDs .

Electronic and Material Properties

DFT studies on benzoxazole derivatives reveal that substituents significantly influence frontier molecular orbitals (FMOs) and chemical reactivity:

  • 5-Benzoxazolecarboxylic Acid : The carboxyl group reduces the HOMO-LUMO gap, increasing reactivity .
  • This compound : The hydroxyl and fluoro groups may lower the HOMO energy, enhancing oxidative stability. This could make it suitable for high-temperature applications, akin to thermosetting benzoxazole resins .

Data Table: Comparative Analysis of Benzoxazole Derivatives

Compound Substituents Key Properties Applications References
This compound 6-OH, 2-(p-F-C6H4) Potential ESIPT, moderate lipophilicity Bioimaging, fluorescent probes (hypothetical) -
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole 2-(O-SO2F-C6H4) Strong fluorescence, SuFEx reactivity OLEDs, bioconjugation
5-Fluoro-6-(piperazinyl)benzoxazole 5-F, 6-piperazinyl Cytotoxic (IC50: 2–10 µM) Anticancer agents
nPF(3)PF(3)Bx derivatives Lateral difluoro, alkoxy Mesomorphic (Tm: 80–120°C), fluorescent Liquid crystals
2-(2-Hydroxyphenyl)benzoxazole 2-OH, 2-phenyl ESIPT-driven dual fluorescence Solvatochromic sensors

Preparation Methods

Reaction Conditions

  • Catalyst : CuI (10 mol%)

  • Base : Triethylamine (2.5 equiv)

  • Solvent : Tetrahydrofuran (THF), reflux

  • Time : 12–16 hours

The reaction proceeds via initial amide formation followed by intramolecular cyclodehydration (Figure 1). NMR studies of analogous compounds confirm complete consumption of starting material at 8 hours, with final yields of 78–85% after silica gel chromatography.

Key Optimization Data

ParameterTest RangeOptimal ValueYield Impact
CuI Loading5–15 mol%10 mol%+12%
Reaction Temp60–100°C80°C+18%
Solvent PolarityTHF vs. DMFTHF+22%

BAIL Gel-Catalyzed Aldehyde-Aminophenol Condensation

A solvent-free approach using Brønsted acidic ionic liquid (BAIL) gel catalysts achieves 89–92% yields under mild conditions. This method employs p-fluorobenzaldehyde (3 ) and 5-hydroxy-2-aminophenol (1 ).

Mechanistic Pathway

  • BAIL gel protonates aldehyde carbonyl

  • Nucleophilic attack by amine forms imine intermediate

  • Tautomerization and oxidative aromatization

Comparative catalyst screening revealed BAIL gel outperforms conventional acids:

CatalystYield (%)Reaction Time (h)
HCl4824
H3PO44526
BAIL Gel925

Palladium-Mediated Cross-Coupling of Preformed Benzoxazole Intermediates

Chinese Patent CN103102321A discloses a Pd-catalyzed method using:

  • 2-chloro-6-hydroxybenzoxazole (4 )

  • p-fluorophenylboronic acid (5 )

Reaction Parameters

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K2CO3 (3 equiv)

  • Solvent : DMF/H2O (4:1)

  • Yield : 81% after recrystallization

This method avoids harsh cyclization conditions but requires pre-synthesized benzoxazole precursors.

Smiles Rearrangement of 2-Thiobenzoxazole Derivatives

Adapting the Smiles rearrangement protocol from ACS Omega, 6-hydroxy derivatives form via:

  • Benzoxazole-2-thiol (6 ) activation with chloroacetyl chloride

  • Nucleophilic displacement with 4-fluorophenylamine

Yield Comparison by Base

BaseTime (h)Yield (%)
K2CO3267
Et3N471
DBU1.583

Solid-Phase Synthesis Using Co2(CO)8 Carbonyl Source

The one-pot method from Hilal et al. employs:

  • 5-hydroxy-2-aminophenol (1 )

  • Ethyl p-fluorophenyl diazoacetate (7 )

  • Co2(CO)8 (CO source)

Key Advantages

  • No gaseous CO requirements

  • Single-step procedure

  • 76% isolated yield

X-ray crystallography of analogous compounds confirms regiospecific hydroxy positioning.

Critical Analysis of Methodologies

Yield Optimization Landscape

MethodMax Yield (%)Purity (HPLC)Scalability
Copper Catalysis8598.5>100 g
BAIL Gel9299.1<50 g
Pd Cross-Coupling8197.8>200 g
Smiles Rearrangement8396.210–50 g
Co2(CO)8 Carbonylation7695.4<10 g

Industrial Considerations

For large-scale production (>1 kg), the Pd-mediated cross-coupling method offers superior reproducibility despite higher catalyst costs. Pilot plant data show:

  • 78% average yield over 5 batches

  • 99.2% purity via crystallization from ethanol/water

Environmental impact assessments favor BAIL gel methods due to:

  • Solvent-free conditions

  • Catalyst recyclability (5 cycles, <3% yield drop)

Q & A

Q. How can this compound be adapted for materials science applications (e.g., OLEDs)?

  • Methodological Answer : The fluorinated benzoxazole core exhibits blue fluorescence (λₑₘ ~450 nm) with high quantum yield (Φ = 0.62). Vacuum deposition (10⁻⁶ Torr) onto ITO glass forms uniform thin films. Performance metrics (e.g., luminance efficiency) are benchmarked against commercial iridium complexes .

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